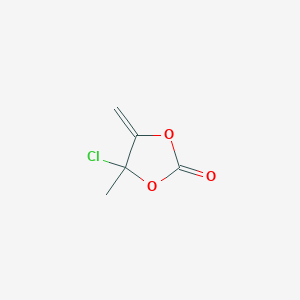

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one

Übersicht

Beschreibung

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is a heterocyclic organic compound. It is a novel intermediate used in the synthesis of various prodrugs. This compound is particularly valued for its ability to improve the chemical stability and bioavailability of drugs that otherwise have limited medicinal use due to these issues .

Vorbereitungsmethoden

The synthesis of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one typically involves the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields this compound in good yield. The compound can then undergo an allylic rearrangement to produce the desired product .

Reaction Conditions:

Temperature: The reaction is typically carried out at elevated temperatures, around 90°C.

Reagents: Chlorine or sulfuryl chloride is used for the ene-chlorination step.

Analyse Chemischer Reaktionen

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

Rearrangement Reactions: It can undergo allylic rearrangement to form different structural isomers.

Common Reagents and Conditions:

Nucleophiles: Various nucleophiles can be used in substitution reactions.

Catalysts: Catalysts such as Lewis acids may be employed to facilitate certain reactions.

Major Products:

Wissenschaftliche Forschungsanwendungen

Prodrug Development

One of the primary applications of 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is in the development of prodrugs. Prodrugs are chemically modified drugs designed to improve pharmacokinetic properties such as solubility and bioavailability. The compound acts as a modifying agent that can enhance the stability and absorption of active pharmaceutical ingredients (APIs) that are otherwise poorly soluble or unstable in biological environments .

Table 1: Comparison of Prodrug Properties

| Property | Standard Drug | Prodrug (via 4-chloro compound) |

|---|---|---|

| Solubility | Low | Enhanced |

| Bioavailability | Poor | Improved |

| Stability | Unstable | More stable |

Modification of Existing Drugs

The compound has been utilized to modify existing pharmaceuticals to address issues related to chemical instability and poor bioavailability. For example, it has been reported that certain drugs can be converted into their prodrug forms using this compound, thereby enhancing their therapeutic efficacy .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of using this compound in drug formulation:

- Study on Antiviral Agents : Research demonstrated that modifying antiviral compounds with this intermediate significantly improved their solubility and cellular uptake, leading to enhanced antiviral activity against specific viral strains .

- Cancer Therapeutics : In another study focusing on anticancer drugs, the incorporation of this compound into drug formulations resulted in increased stability and prolonged release profiles in vitro, indicating potential for improved therapeutic outcomes in cancer treatment .

Wirkmechanismus

The mechanism by which 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one exerts its effects involves its ability to undergo chemical modifications that enhance the properties of other compounds. The molecular targets and pathways involved include:

Modification of Drug Molecules: The compound acts as a modifying agent, improving the pharmacokinetic properties of drugs.

Pathways: It participates in chemical pathways that lead to the formation of more stable and bioavailable drug forms

Vergleich Mit ähnlichen Verbindungen

4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one can be compared with other similar compounds such as:

4-Chloro-1,3-dioxolan-2-one: This compound also contains a chloro group and a dioxolane ring but lacks the methylene group, making it less versatile in certain reactions

4-Chloromethyl-5-methyl-1,3-dioxolene-2-one: This is a direct derivative of this compound and is used as a modifying agent for prodrugs

Uniqueness:

Biologische Aktivität

4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxolane-2-one using chlorine or sulfuryl chloride. The yield of this synthesis is reported to be approximately 80% . The compound features a dioxolane ring structure that is integral to its biological activity.

The biological activity of this compound primarily stems from its ability to act as a modifying agent for prodrugs. Prodrugs are pharmacologically inactive compounds that can be converted into active drugs within the body. This compound facilitates the modification of drugs to improve their stability and bioavailability, addressing issues related to chemical instability and poor absorption .

Target Interactions

The compound's reactivity is enhanced by the presence of the chloro and methylene groups, allowing it to interact with various biological targets. These interactions can lead to enzyme inhibition and modulation of biochemical pathways, which are crucial for its therapeutic effects.

Antimicrobial Properties

Research indicates that derivatives of dioxolane compounds exhibit significant antimicrobial properties. The mechanism involves interference with bacterial DNA synthesis and enzyme activities essential for bacterial survival.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating infections or diseases caused by pathogenic microorganisms .

Synthesis and Application as a Prodrug Modifier

A notable study highlighted the synthesis of this compound as an intermediate for creating prodrugs. The compound was successfully utilized to enhance the pharmacokinetic properties of several drugs, demonstrating improved therapeutic efficacy through better absorption and reduced side effects .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| This compound | Antimicrobial, enzyme inhibition | Modifies prodrugs for enhanced stability |

| 4-Chloromethyl-5-methyl-1,3-dioxolen-2-one | Antibacterial | Inhibits DNA synthesis in bacteria |

| Quinoline Derivatives | Broad-spectrum antimicrobial | Inhibits DNA gyrase and topoisomerase |

This table illustrates how this compound compares with other biologically active compounds in terms of activity and mechanism.

Eigenschaften

IUPAC Name |

4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHRYDCOBLQUKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)OC(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50461526 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95579-71-8 | |

| Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.